molecular formula C22H40N2O6 B6314849 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine CAS No. 560088-74-6

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine

Cat. No.: B6314849
CAS No.: 560088-74-6
M. Wt: 428.6 g/mol
InChI Key: RJNGKGHHKKNQRS-UHFFFAOYSA-N
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Description

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an allyloxycarbonyl group, which is often used as a protecting group in organic synthesis, and a dicyclohexylamine moiety, which is a common amine used in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine typically involves the protection of amine groups using allyloxycarbonyl (Alloc) groups. One common method involves the reaction of 3,6-dioxaoctanoic acid with allyloxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dicyclohexylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and proteins, where the allyloxycarbonyl group protects amine functionalities during peptide bond formation.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine involves the interaction of its functional groups with various molecular targets. The allyloxycarbonyl group can undergo deprotection reactions, revealing free amine groups that can participate in further chemical reactions. The dicyclohexylamine moiety can act as a nucleophile, facilitating various substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine is unique due to its combination of an allyloxycarbonyl group and a dicyclohexylamine moiety. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[2-[2-(prop-2-enoxycarbonylamino)ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h11-13H,1-10H2;2H,1,3-8H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNGKGHHKKNQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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